

Analytical Methods for 1,4-Diazepan-6-ol Characterization

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Compound of Interest

Compound Name: 1,4-Diazepan-6-ol

CAS No.: 28795-81-5

Cat. No.: B2777928

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Application Note & Protocol Guide

Executive Summary & Physicochemical Profile[1]

1,4-diazepan-6-ol (also known as 6-hydroxyhomopiperazine) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical ligands. Unlike its aromatic "benzodiazepine" cousins, this molecule is an aliphatic, seven-membered ring characterized by high polarity, basicity, and a distinct lack of UV-active chromophores.

This guide addresses the three primary analytical challenges posed by this molecule:

- **Lack of Retention:** Its high polarity () causes it to elute in the void volume of standard C18 columns.
- **UV Invisibility:** The absence of conjugated -systems renders standard UV detection (254 nm) useless.
- **Conformational Flexibility:** The 7-membered ring exists in a dynamic equilibrium (twist-chair/twist-boat), complicating NMR interpretation.

Molecular Specifications

Property	Value	Analytical Implication
Formula		Monoisotopic Mass: 116.09 Da
Basicity	Secondary Amines ()	Requires high pH mobile phase or ion-pairing.
Chirality	C6 is a stereocenter	Enantiomeric separation required for chiral synthesis.
Solubility	Water, Methanol, DMSO	Incompatible with normal-phase (Hexane/EtOAc).

Structural Elucidation (NMR Spectroscopy)

Objective: Definitive structural confirmation and assessment of ring conformation.

Experimental Logic

Due to the fluxional nature of the diazepane ring, signals may appear broadened at room temperature. We utilize

or

to solubilize the polar salt forms.

is preferred to exchange the labile -OH and -NH protons, simplifying the aliphatic region.

Diagnostic Signals (¹H NMR, 400 MHz,)

Note: Chemical shifts are estimates based on electronic environments of homopiperazine derivatives.

- 3.8 – 4.0 ppm (m, 1H): The methine proton at C6 (geminal to hydroxyl). This is the most deshielded aliphatic signal.
- 2.7 – 3.2 ppm (m, 8H): The methylene protons at C2, C3, C5, and C7. These appear as complex multiplets due to geminal coupling and the ring's twist-chair conformation.
 - Differentiation: Protons

to the amine (C2, C3, C5, C7) overlap significantly. 2D HSQC is required to resolve C2/C3 (ethylenediamine bridge) from C5/C7 (flanking the alcohol).

Protocol: Sample Preparation

- Weigh 10 mg of **1,4-diazepan-6-ol** (dihydrochloride salt).

- Dissolve in 600

of

(containing 0.05% TSP as internal standard).

- Critical Step: If the free base is an oil/hygroscopic solid, handle rapidly in a desiccated environment to prevent water peak interference (

ppm).

Chromatographic Purity: HILIC-MS/CAD

Objective: Quantify purity without relying on weak UV absorbance.

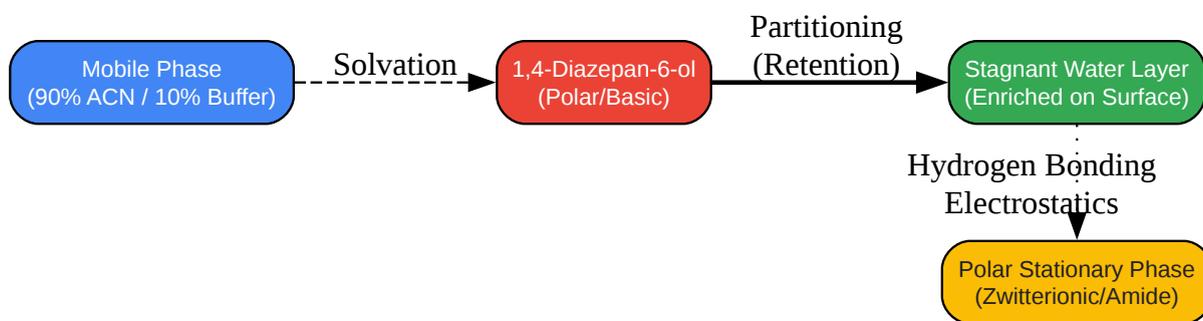
The "UV Trap" & The HILIC Solution

Standard Reversed-Phase (C18) chromatography fails for this analyte because the polar amine groups interact with residual silanols (tailing) and the molecule does not partition into the hydrophobic stationary phase.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).^{[1][2][3][4][5]} HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica or Zwitterionic).^[4]

The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.

Workflow Diagram (DOT)



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Caption: Partitioning mechanism of **1,4-diazepam-6-ol** in HILIC mode. Retention is driven by distribution into the surface water layer.

HILIC-MS Protocol

Instrument: UHPLC coupled to Single Quadrupole MS (ESI+). Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent HILIC-Z), 2.1 x 100 mm, 1.8

Parameter	Setting	Rationale
Mobile Phase A	10 mM Ammonium Formate (pH 3.0)	Provides counter-ions; acidic pH keeps amines protonated for MS sensitivity.
Mobile Phase B	Acetonitrile (LC-MS Grade)	Weak solvent in HILIC mode (promotes retention).
Gradient	95% B to 60% B over 10 min	Elutes non-polar impurities first, then the polar diazepane.
Flow Rate	0.4 mL/min	Optimal for ESI efficiency.
Detection	MS (SIM mode: m/z 117.1)	Selective Ion Monitoring for .
Alt. Detection	CAD (Charged Aerosol)	Universal detection if MS is unavailable; response is independent of chromophores.

Self-Validating Check:

- Inject Toluene (void marker). The diazepane peak must elute after the void (). If it elutes at the void, increase the % ACN in the starting gradient.

Derivatization Strategy (Alternative to MS)

Objective: Enable UV detection (254 nm) for labs without MS/CAD.

Chemistry

We utilize Fmoc-Cl (9-fluorenylmethyl chloroformate).[6] It reacts selectively with the secondary amines to form a stable, highly UV-active carbamate.

Derivatization Protocol

- Preparation: Dissolve sample to 1 mg/mL in Borate Buffer (pH 8.5).

- Reaction: Add equal volume of Fmoc-Cl (5 mM in ACN).
- Incubation: Vortex and let stand for 10 minutes at room temperature.
- Quenching: Add 10 of Adamantanamine (ADAM) to scavenge excess Fmoc-Cl (preventing ghost peaks).
- Analysis: Inject onto a standard C18 Column.
 - Why C18? The Fmoc groups add significant hydrophobicity, allowing the molecule to retain well on standard reversed-phase columns, detectable at 265 nm.

Chiral Resolution (Enantiomeric Purity)

Objective: Determine the ratio of (R)- vs (S)-**1,4-diazepan-6-ol**.

Since the C6 position is a stereocenter, enantiomeric purity is vital for biological activity.

Method: Chiral Ligand Exchange Chromatography (CLEC)

Standard polysaccharide columns (e.g., Chiralpak AD) often fail with free amines due to peak tailing.

- Column: Chiralpak ZWIX(+) (Zwitterionic ion-exchanger).
- Mobile Phase: MeOH/ACN (49:49) + 2% Water + 50 mM Formic Acid + 25 mM Diethylamine.
- Mechanism: Separation is driven by the synergistic ion-pairing and hydrogen bonding between the chiral selector and the diazepane ring.

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